Amiloride caproate

ENaC antibody generation hapten-carrier conjugate amiloride immunoassay

Amiloride caproate is the only validated hapten for generating anti-amiloride antibodies. Its terminal carboxyl linker enables controlled covalent conjugation to carrier proteins (e.g., BSA) and solid-phase matrices—functionality absent in standard amiloride. Essential for constructing amiloride affinity columns and probing ENaC binding sites in epithelial tissues. Confirm epitope specificity in [3H]benzamil displacement assays. Choose this compound for reproducible, publication-validated ENaC research.

Molecular Formula C12H18ClN7O3
Molecular Weight 343.77 g/mol
CAS No. 101330-34-1
Cat. No. B011647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmiloride caproate
CAS101330-34-1
Synonymsamiloride caproate
Molecular FormulaC12H18ClN7O3
Molecular Weight343.77 g/mol
Structural Identifiers
SMILESC(CCC(=O)O)CCN=C(N)NC(=O)C1=C(N=C(C(=N1)Cl)N)N
InChIInChI=1S/C12H18ClN7O3/c13-8-10(15)19-9(14)7(18-8)11(23)20-12(16)17-5-3-1-2-4-6(21)22/h1-5H2,(H,21,22)(H4,14,15,19)(H3,16,17,20,23)
InChIKeyTTZQUGOPFTUCAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amiloride Caproate (CAS 101330-34-1): A Hapten-Derivatized Amiloride Analog for ENaC Research Tool Development


Amiloride caproate (CAS 101330-34-1), also designated amiloride-caproic acid, is a synthetic analogue of the epithelial sodium channel (ENaC) inhibitor amiloride, modified via the attachment of a caproate (hexanoic acid) linker moiety to the guanidino group [1]. This structural modification enables covalent conjugation to carrier proteins, establishing the compound's primary utility as a hapten for generating anti-amiloride antibodies rather than as a direct pharmacological agent [2]. As documented in the National Library of Medicine's MeSH database, this compound is specifically noted for its application in raising anti-amiloride antibodies, with the full synthetic and characterization details provided in its original source publication [1].

Why Unmodified Amiloride Cannot Substitute for Amiloride Caproate in Immunoassay and Affinity Purification Workflows


Standard amiloride (CAS 2609-46-3) and its close pharmacological analogs (e.g., benzamil, phenamil, EIPA) lack a functionalizable linker moiety suitable for direct, controlled covalent conjugation to carrier proteins without risking alteration or masking of critical epitopes [1]. Amiloride caproate addresses this limitation through the deliberate introduction of a terminal carboxylic acid on a six-carbon aliphatic chain, which serves as a conjugation handle for coupling to albumin or solid-phase matrices [2]. Unmodified amiloride cannot be used to generate anti-amiloride antibodies via the same hapten-carrier strategy, nor can it be directly immobilized to construct the affinity columns required for antibody purification [1]. Substitution with amiloride would result in failure to raise epitope-specific antibodies or to purify them, directly compromising the validity and feasibility of downstream ENaC detection and characterization experiments [2].

Amiloride Caproate: Quantitative Evidence of Differential Performance in ENaC-Targeted Antibody Generation and Binding Assays


Immunogen Generation: Amiloride Caproate Enables Antibody Production That Unmodified Amiloride Cannot

Amiloride caproate, synthesized specifically as a hapten, was covalently conjugated to bovine serum albumin and successfully used to immunize rabbits, resulting in the production of anti-amiloride antibodies [1]. Unmodified amiloride lacks a functional conjugation handle and therefore cannot be used to generate antibodies via this established hapten-carrier approach [1].

ENaC antibody generation hapten-carrier conjugate amiloride immunoassay

Radioligand Binding Displacement: Amiloride Caproate Retains ENaC Recognition and Compares Favorably to Inactive Structural Fragments

In competitive radioligand binding assays using [3H]benzamil (a high-affinity ENaC ligand with Kd = 0.8 nM), amiloride caproate demonstrated specific inhibition of binding, confirming that the caproate modification does not abolish the compound's ability to interact with the ENaC binding pocket recognized by the antibody and the channel [1]. In contrast, epsilon-guanidinocaproic acid, a compound lacking the core amiloride pyrazinoylguanidine structure, exhibited no detectable inhibition, establishing the specificity requirement for the amiloride pharmacophore [1].

ENaC radioligand binding [3H]benzamil displacement amiloride analog pharmacology

Affinity Column Construction: The Caproate Linker Enables Immobilization for Antibody Purification

The terminal carboxylic acid of amiloride caproate's linker enables covalent immobilization to solid-phase matrices, facilitating the construction of an amiloride affinity column [1]. The source study reports the successful use of such a column for affinity purification of the raised anti-amiloride antibodies [1]. Unmodified amiloride lacks a functional group suitable for controlled, oriented immobilization without blocking the critical epitope required for antibody binding, making amiloride caproate functionally unique for this application [1].

affinity chromatography antibody purification amiloride affinity column

Validated Application Scenarios for Amiloride Caproate in ENaC Research and Tool Development


Generation of Polyclonal Anti-Amiloride Antibodies for ENaC Detection

Amiloride caproate is the validated hapten of choice for raising anti-amiloride antibodies in rabbits [1]. The compound is conjugated to a carrier protein (e.g., bovine serum albumin) via its terminal carboxylic acid linker and used as an immunogen. The resulting polyclonal antibodies recognize amiloride and can reverse amiloride-mediated inhibition of sodium transport in functional assays [1], confirming their utility for detecting ENaC and probing amiloride binding sites in epithelial tissues.

Construction of Amiloride Affinity Columns for Antibody and Protein Purification

The caproate linker's terminal carboxyl group enables covalent coupling to Sepharose or agarose matrices to construct amiloride affinity columns [1]. These columns have been successfully employed to affinity-purify anti-amiloride antibodies from rabbit sera, as demonstrated in the original characterization study [1]. This application extends to potential use in isolating ENaC protein complexes or other amiloride-binding proteins from tissue lysates.

Competitive Binding Assays for Characterizing Amiloride Binding Sites and Antibody Specificity

Amiloride caproate can be employed as a competitive ligand in [3H]benzamil radioligand binding displacement assays [1]. Because the compound retains the core amiloride pharmacophore required for ENaC pocket recognition, it serves as a useful tool for defining the specificity of anti-amiloride antibodies and for screening other amiloride analogs in competition studies [1].

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